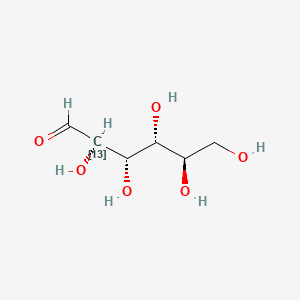
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-2-13C is a stable isotope-labeled compound of glucose, where the carbon at the second position is replaced with the carbon-13 isotope. This labeling allows for the tracking and analysis of glucose metabolism and other biochemical processes in various scientific studies. The compound retains the same chemical properties as regular D-glucose but can be distinguished in analytical techniques due to the presence of the carbon-13 isotope.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-2-13C typically involves the incorporation of carbon-13 into the glucose molecule. One common method is the chemical synthesis starting from a carbon-13 labeled precursor. The process involves multiple steps, including protection and deprotection of hydroxyl groups, and selective incorporation of the carbon-13 isotope at the desired position .
Industrial Production Methods
Industrial production of D-Glucose-2-13C often involves microbial fermentation using carbon-13 labeled substrates. This method is cost-effective and scalable, allowing for the production of large quantities of the labeled compound. The fermentation process is followed by purification steps to isolate the labeled glucose .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose-2-13C undergoes similar chemical reactions as regular D-glucose, including:
Oxidation: Conversion to gluconic acid or glucuronic acid.
Reduction: Formation of sorbitol.
Substitution: Formation of glycosides and esters.
Common Reagents and Conditions
Oxidation: Typically involves reagents like bromine water or nitric acid under mild conditions.
Reduction: Sodium borohydride or hydrogenation catalysts are commonly used.
Substitution: Acidic or basic catalysts are used depending on the specific reaction.
Major Products
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glycosides and esters.
Aplicaciones Científicas De Investigación
D-Glucose-2-13C is widely used in scientific research due to its ability to trace metabolic pathways and study biochemical processes. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to understand cellular metabolism.
Medicine: Utilized in positron emission tomography (PET) imaging to diagnose and monitor diseases like cancer.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
D-Glucose-2-13C functions by integrating into metabolic pathways in the same manner as regular glucose. The carbon-13 isotope allows for the tracking of the glucose molecule through various biochemical processes using techniques like NMR and mass spectrometry. This enables researchers to study the kinetics and dynamics of glucose metabolism, providing insights into cellular functions and disease mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- D-Glucose-1-13C
- D-Glucose-6-13C
- D-Glucose-13C6
- D-Glucose-1,2-13C2
- D-Glucose-13C6,1,2,3,4,5,6,6-d7
Uniqueness
D-Glucose-2-13C is unique due to the specific labeling at the second carbon position, which allows for targeted studies of metabolic pathways involving this carbon. This specificity can provide more detailed information compared to uniformly labeled glucose or other positional isomers .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3+1 |
Clave InChI |
GZCGUPFRVQAUEE-NUPNGVPUSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([13C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)







![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)



